New Treatment Tactic for Acute Myeloid Leukemia

Tyrosine kinases are protein enzymes that have many functions within cells, including cell signaling, growth, and division. Sometimes these enzymes can be overactive, which helps cancer cells survive and multiply. A tyrosine kinase inhibitor (TKI) is a medication given to certain acute myeloid leukemia (AML) patients to block the actions of overactive tyrosine kinases, with the ultimate goal of stopping or slowing cancer cell growth. In a study published in the journal Leukemia, researchers from the University of Utah showed that factors produced by bone marrow support cells allowed leukemia cells to survive treatment with quizartinib, a type of TKI. When quizartinib was combined with another TKI called dasatinib the alternative survival pathways were shut down, leading to more effective leukemia cell death.

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. In preclinical studies, Quizartinib demonstrated dose-dependent activity and favorable drug-like profiles in bioavailability, pharmacokinetics, cytochrome P450 (CYP) liability, and absorption, distribution, metabolism, excretion (ADME).

quizartinib structure



Dasatinib, at nanomolar concentrations, inhibits the following kinases: BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. Based on modeling studies, dasatinib is predicted to bind to multiple conformations of the ABL kinase. In vitro, dasatinib was active in leukemic cell lines representing variants of imatinib mesylate sensitive and resistant disease. Dasatinib inhibited the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL.

dasatinib structure



Treating leukemia cells with a combination of quizartinib and dasatinib overcame the protective effects from bone marrow support cells in this laboratory study and killed leukemia cells more effectively than quizartinib alone.

Quizartinib, dasatinib and related products:

Product Name CAS No. More Information
Quizartinib 950769-58-1 https://www.vulcanchem.com/product/inhibitors/VC1081771
Quizartinib HCl 1132827-21-4 https://www.vulcanchem.com/product/inhibitors/VC1096091
Dasatinib 302962-49-8 https://www.vulcanchem.com/product/impurities/VC386665
Dasatinib monohydrate 863127-77-9 https://www.vulcanchem.com/product/apis/863127-77-9
Sorafenib 284461-73-0 https://www.vulcanchem.com/product/inhibitors/VC1087181
Sunitinib 557795-19-4 https://www.vulcanchem.com/product/apis/557795-19-4
Amuvatinib 850879-09-3 https://www.vulcanchem.com/product/inhibitors/VC1096045
Tandutinib 387867-13-2 https://www.vulcanchem.com/product/inhibitors/VC1096107
Lestaurtinib 111358-88-4 https://www.vulcanchem.com/product/inhibitors/VC1096083
Midostaurin 120685-11-2 https://www.vulcanchem.com/product/inhibitors/VC1070861
Ponatinib 943319-70-8 https://www.vulcanchem.com/product/inhibitors/VC1095783
ATP 56-65-5 https://www.vulcanchem.com/product/inhibitors/VC1034497
Imatinib 152459-95-5 https://www.vulcanchem.com/product/inhibitors/VC1060975
Nilotinib 641571-10-0 https://www.vulcanchem.com/product/inhibitors/VC1074453
Myristic acid 544-63-8 https://www.vulcanchem.com/product/natural-products/VC383841
PD166326 185039-91-2 https://www.vulcanchem.com/product/inhibitors/VC1096231